Methyl 4-fluoro-2-methylbenzoylformate
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Overview
Description
Methyl 4-fluoro-2-methylbenzoylformate: is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoylformate, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Methyl Oxalyl Chloride and 2-Bromo-5-fluorotoluene:
Industrial Production Methods:
- The industrial production of methyl 4-fluoro-2-methylbenzoylformate can be scaled up using continuous-flow methodologies. This approach allows for better control over reaction conditions, improved yields, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents and Conditions: Methyl 4-fluoro-2-methylbenzoylformate can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Major Products: The substitution of the fluorine atom can lead to the formation of various derivatives, depending on the nucleophile used.
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Reduction Reactions:
Reagents and Conditions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products: The reduction typically yields the corresponding alcohol, 4-fluoro-2-methylbenzyl alcohol.
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Oxidation Reactions:
Reagents and Conditions: Oxidation of the methyl group can be performed using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products: The oxidation results in the formation of 4-fluoro-2-methylbenzoic acid.
Scientific Research Applications
Chemistry:
- Methyl 4-fluoro-2-methylbenzoylformate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of fluorine and methyl groups into target molecules, which can significantly alter their chemical and physical properties.
Biology and Medicine:
- In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry:
- The compound is used in the development of agrochemicals and materials science. Its derivatives can serve as precursors for the synthesis of herbicides, insecticides, and advanced materials with specific properties .
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of methyl 4-fluoro-2-methylbenzoylformate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal applications, the compound or its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 4-fluoro-2-methylbenzoate: Similar in structure but lacks the formate group, making it less reactive in certain chemical reactions.
Ethyl 4-fluoro-2-methylbenzoylformate: An ethyl ester analogue with slightly different physical properties and reactivity.
4-Fluoro-2-methylbenzoic acid: The carboxylic acid derivative, which is more acidic and can participate in different types of reactions compared to the ester.
Uniqueness:
- Methyl 4-fluoro-2-methylbenzoylformate is unique due to the presence of both the fluorine and methyl groups on the benzene ring, combined with the ester functionality. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAHVDXKHJCQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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